4-Isoquinolinol, 3-phenyl-
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Overview
Description
3-Phenylisoquinolin-4-ol is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines The presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position of the isoquinoline ring makes 3-phenylisoquinolin-4-ol unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of benzylaminoacetonitriles in concentrated sulfuric acid, followed by hydrolysis to yield 1,2-dihydroisoquinolin-4-ones. These intermediates can then be oxidized to form 3-phenylisoquinolin-4-ol . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, undergoing cyclization under acidic conditions .
Industrial Production Methods: Industrial production of 3-phenylisoquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoquinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3-Phenylisoquinolin-4-one.
Reduction: 3-Phenylisoquinoline.
Substitution: Various substituted derivatives of 3-phenylisoquinolin-4-ol.
Scientific Research Applications
3-phenylisoquinolin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-phenylisoquinolin-4-ol exerts its effects is primarily through its antioxidative properties. The compound can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative stress and cellular damage . The molecular targets include reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions . The pathways involved in its antioxidative action include the sequential proton loss electron transfer (SPLET) mechanism .
Comparison with Similar Compounds
4-Phenylquinolone: Structurally similar but lacks the hydroxyl group at the 4-position.
5-Hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one: Another isoquinoline derivative with additional methoxy and hydroxy groups.
Uniqueness: 3-phenylisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its antioxidative potential compared to other similar compounds .
Properties
CAS No. |
51787-73-6 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-phenylisoquinolin-4-ol |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)10-16-14(15)11-6-2-1-3-7-11/h1-10,17H |
InChI Key |
WUIGIGFXTANGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O |
Origin of Product |
United States |
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